

# Application Notes and Protocols: Utilizing Nidufexor in Primary Human Hepatocyte Cultures

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## Compound of Interest

Compound Name: Nidufexor

Cat. No.: B609577

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## Introduction

**Nidufexor** (also known as LMB763) is a potent, orally available, non-bile acid partial agonist of the farnesoid X receptor (FXR).[1][2][3] FXR is a nuclear receptor highly expressed in the liver and plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3][4] Activation of FXR has been shown to reduce lipid accumulation, inflammation, and fibrosis in the liver, making it a promising therapeutic target for nonalcoholic steatohepatitis (NASH). **Nidufexor** has demonstrated FXR-dependent gene modulation and has advanced to Phase 2 clinical trials for NASH.

These application notes provide detailed protocols for the use of **Nidufexor** in primary human hepatocyte cultures, a key in vitro model for studying liver physiology and drug metabolism. The following sections outline experimental procedures, present expected quantitative data based on preclinical studies, and visualize the underlying signaling pathways and experimental workflows.

## Data Presentation

The following tables summarize the expected quantitative outcomes of **Nidufexor** treatment in primary hepatocyte cultures. The data on gene expression is derived from studies in rat primary

hepatocytes, which is expected to be indicative of the effects in human hepatocytes due to the conserved function of FXR.

Table 1: Effect of **Nidufexor** on FXR Target Gene Expression in Primary Hepatocytes

Target Gene	Treatment	Fold Induction (vs. Vehicle)	Reference
BSEP (Bile Salt Export Pump)	Nidufexor	~3.7	
SHP (Small Heterodimer Partner)	Nidufexor	(Data not available for specific fold-induction, but induction is expected)	
BSEP	Tropifexor (Full Agonist)	~5.7 (calculated)	
SHP	Tropifexor (Full Agonist)	(Data not available for specific fold-induction, but induction is expected)	

Data from Chianelli et al., 2020, using rat primary hepatocytes treated for 24 hours.

**Nidufexor**'s partial agonism results in a lower induction compared to the full agonist Tropifexor.

Table 2: Comparative Agonist Activity of **Nidufexor**

Assay	Compound	EC50 (nM)	% Efficacy (vs. GW4064)	Reference
FXR HTRF Biochemical Assay	Nidufexor Precursor (Compound 2)	480	70%	
FXR BSEP-luc Reporter Gene Assay	Nidufexor Precursor (Compound 2)	690	67%	

Data for a precursor to **Nidufexor**, indicating a partial agonist profile.

## Experimental Protocols

The following are detailed protocols for the culture of primary human hepatocytes and their treatment with **Nidufexor**.

### Protocol 1: Thawing and Plating of Cryopreserved Primary Human Hepatocytes

This protocol is adapted from standard procedures for handling cryopreserved primary human hepatocytes.

Materials:

- Cryopreserved primary human hepatocytes
- Hepatocyte Plating Medium (e.g., Williams' E Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1  $\mu$ M dexamethasone, and 100 nM insulin)
- Collagen-coated cell culture plates (e.g., 6-well, 12-well, or 24-well)
- Water bath at 37°C
- Sterile conical tubes (15 mL and 50 mL)
- Centrifuge

Procedure:

- Pre-warm the Hepatocyte Plating Medium in a 37°C water bath.
- Rapidly thaw the cryovial of hepatocytes by partially immersing it in the 37°C water bath until a small ice crystal remains.
- Wipe the vial with 70% ethanol before opening in a sterile cell culture hood.

- Gently transfer the cell suspension into a 15 mL conical tube containing pre-warmed plating medium.
- Rinse the cryovial with plating medium to recover any remaining cells and add it to the conical tube.
- Centrifuge the cell suspension at 50-100 x g for 5-10 minutes at room temperature.
- Carefully aspirate the supernatant without disturbing the cell pellet.
- Gently resuspend the cell pellet in an appropriate volume of plating medium.
- Determine cell viability and density using a trypan blue exclusion assay.
- Seed the hepatocytes onto collagen-coated plates at a recommended density (e.g.,  $0.3-0.5 \times 10^6$  cells/well for a 24-well plate).
- Incubate the plates at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> for 4-6 hours to allow for cell attachment.
- After attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed culture medium.

## Protocol 2: Treatment of Primary Human Hepatocytes with Nidufexor

### Materials:

- Plated primary human hepatocytes (from Protocol 1)
- Hepatocyte Culture Medium (serum-free)
- **Nidufexor** (LMB763) stock solution (dissolved in DMSO)
- Vehicle control (DMSO)

### Procedure:

- Prepare working solutions of **Nidufexor** by diluting the stock solution in Hepatocyte Culture Medium to the desired final concentrations (e.g., 0.1, 1, 10  $\mu$ M).
- Prepare a vehicle control with the same final concentration of DMSO as the highest **Nidufexor** concentration.
- Aspirate the medium from the plated hepatocytes.
- Add the medium containing the different concentrations of **Nidufexor** or the vehicle control to the respective wells.
- Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO<sub>2</sub>.
- Following incubation, collect the cell lysates for RNA or protein analysis, or the culture supernatant for secreted biomarker analysis.

## Protocol 3: Analysis of FXR Target Gene Expression by qPCR

### Materials:

- Treated primary human hepatocytes (from Protocol 2)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for human BSEP, SHP, and a housekeeping gene (e.g., GAPDH, ACTB)

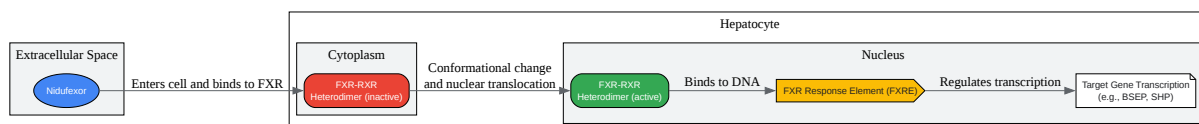
### Procedure:

- Lyse the cells directly in the culture wells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
- Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform qPCR using a suitable master mix and specific primers for the target genes and a housekeeping gene.
- Analyze the qPCR data using the  $\Delta\Delta C_t$  method to determine the fold change in gene expression relative to the vehicle-treated control.

## Visualizations

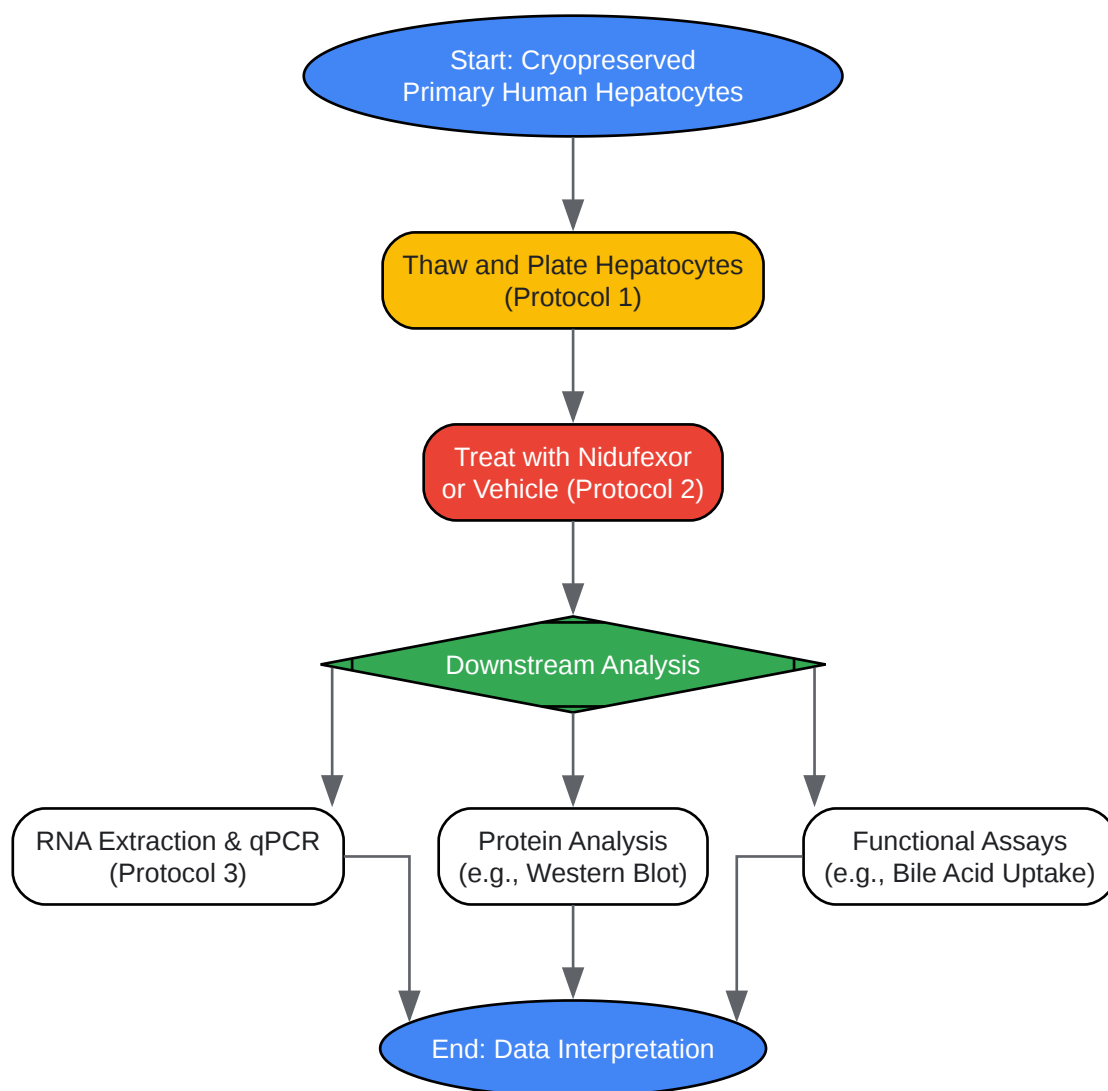
### Signaling Pathway



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Caption: **Nidufexor** activates the FXR signaling pathway in hepatocytes.

## Experimental Workflow



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Caption: Workflow for studying **Nidufexor** in primary human hepatocytes.

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## References

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